Home > Products > Screening Compounds P124382 > Des-4-fluorobenzyl Mosapride
Des-4-fluorobenzyl Mosapride - 152013-26-8

Des-4-fluorobenzyl Mosapride

Catalog Number: EVT-293303
CAS Number: 152013-26-8
Molecular Formula: C14H20ClN3O3
Molecular Weight: 313.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound 4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide has been the subject of various studies due to its potential as a gastric prokinetic agent. This compound is part of a broader class of benzamides that have been synthesized and evaluated for their ability to enhance gastrointestinal motility, which is crucial in the treatment of conditions such as gastroparesis. The interest in this compound stems from the need for more selective and potent alternatives to existing prokinetic drugs like metoclopramide and cisapride, which have limitations due to side effects and safety concerns123.

Applications in Various Fields

Gastroprokinetic Activity

The primary application of 4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide is as a gastroprokinetic agent. Research has demonstrated that various analogs of this compound, including those with modifications at the C-2 position, display significant gastrokinetic activity. These compounds have been shown to enhance the gastric emptying of meals in animal models, suggesting their potential utility in treating gastrointestinal motility disorders13. Some analogs have been found to be superior to cisapride and comparable to the 2-ethoxy analogue AS-4370 in their gastrokinetic activity, without exhibiting dopamine D2 receptor antagonism3.

Antitumor Activity

Beyond its gastroprokinetic properties, there has been interest in the antitumor activity of related benzamide compounds with morpholino groups. While not directly related to the compound , these studies provide insight into the versatility of the benzamide scaffold. Compounds such as 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide have shown inhibitory capacity against the proliferation of cancer cell lines, indicating the potential for benzamide derivatives to be developed as antitumor agents45.

Polymorphism and Drug Formulation

The study of polymorphism in benzamide derivatives, including those related to 4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide, is important for drug formulation. Different polymorphic forms can exhibit distinct physical and chemical properties, which can affect the drug's stability, solubility, and bioavailability. For instance, two polymorphs of a related compound, TKS159, have been characterized, revealing differences in their thermal behavior and spectroscopic profiles. Understanding these properties is crucial for the development of stable and effective drug formulations6.

Mosapride Citrate

  • Compound Description: Mosapride citrate ((±)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate) is a gastroprokinetic agent that acts as a selective serotonin 5-HT4 receptor agonist [, , , , , , , ]. It is used to treat gastrointestinal motility disorders such as gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome. Mosapride citrate exhibits a favorable safety profile compared to other gastroprokinetic agents like cisapride.

Cisapride

    Des-4-fluorobenzyl-mosapride (M-1)

    • Compound Description: Des-4-fluorobenzyl-mosapride (M-1) is the primary metabolite of mosapride citrate [, , , , , , , ]. It also exhibits gastroprokinetic activity but is less potent than mosapride citrate. Notably, M-1 also displays 5-HT3 receptor antagonist properties, which may contribute to its therapeutic effects.

    5'-Oxo-des-4-fluorobenzyl Mosapride (M-2)

    • Compound Description: 5'-Oxo-des-4-fluorobenzyl mosapride (M-2) is a metabolite of mosapride citrate identified in rat urine []. It has significantly less 5-HT4 receptor agonistic activity compared to mosapride.
    • Compound Description: 3-Hydroxy des-4-fluorobenzyl mosapride (M-3) and 3-hydroxy 5'-oxo-des-4-fluorobenzyl mosapride (M-4) are metabolites of mosapride citrate identified in rat urine []. Their biological activities have not been extensively characterized.
    Source and Classification

    Des-4-fluorobenzyl Mosapride originates from the metabolism of Mosapride citrate, which is clinically administered as a racemic mixture. Upon ingestion, Mosapride is metabolized into several active metabolites, with Des-4-fluorobenzyl Mosapride being one of the primary forms . Its classification falls under gastroprokinetic agents, specifically targeting serotonin 5-HT4 receptors, which play a crucial role in promoting gastrointestinal motility.

    Synthesis Analysis

    The synthesis of Des-4-fluorobenzyl Mosapride can be approached through various chemical methodologies. A notable method involves the use of specific reagents and conditions to achieve the desired structural modifications from Mosapride.

    1. Starting Material: The synthesis typically begins with Mosapride or its derivatives.
    2. Reagents: Common reagents include fluorinating agents that introduce the fluorobenzyl group.
    3. Reaction Conditions: The reaction may require controlled temperatures and solvents to optimize yield and purity.
    4. Purification: Post-synthesis, chromatographic techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the product and confirm its identity through spectral analysis.

    The synthesis process emphasizes careful control of reaction parameters to ensure high yields and minimal by-products.

    Molecular Structure Analysis

    Des-4-fluorobenzyl Mosapride exhibits a complex molecular structure characterized by:

    • Molecular Formula: C18_{18}H21_{21}ClF1_{1}N3_{3}O2_{2}
    • Molecular Weight: Approximately 348.83 g/mol
    • Structural Features: The compound features a benzamide core with a fluorobenzyl substituent at the para position, contributing to its biological activity.

    Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically utilized to elucidate its structure, confirming the presence of functional groups and their arrangement within the molecule.

    Chemical Reactions Analysis

    Des-4-fluorobenzyl Mosapride participates in various chemical reactions typical for benzamide derivatives:

    1. Hydrolysis: Under acidic or basic conditions, it may undergo hydrolysis, affecting its pharmacological activity.
    2. Oxidation/Reduction: The presence of nitrogen in the structure allows for potential redox reactions, which can modify its activity profile.
    3. Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions that may lead to further derivatization.

    These reactions are critical for understanding its stability, reactivity, and potential interactions within biological systems.

    Mechanism of Action

    Des-4-fluorobenzyl Mosapride primarily exerts its effects through agonistic action on serotonin 5-HT4 receptors located in the gastrointestinal tract:

    • Receptor Binding: Upon binding to these receptors, it initiates a cascade of intracellular signaling that promotes peristalsis and enhances gastric emptying.
    • Gastrointestinal Effects: This mechanism leads to improved motility and relief from symptoms associated with gastrointestinal dysmotility.

    Research indicates that this compound may also influence other neurotransmitter systems, contributing to its therapeutic effects .

    Physical and Chemical Properties Analysis

    Des-4-fluorobenzyl Mosapride possesses distinct physical and chemical properties:

    • Appearance: Typically appears as a white to off-white crystalline powder.
    • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.
    • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

    These properties are essential for formulating pharmaceutical preparations and determining appropriate storage conditions.

    Applications

    Des-4-fluorobenzyl Mosapride has several scientific applications:

    1. Pharmaceutical Development: Used as a reference compound in pharmacokinetic studies to understand the metabolism of Mosapride.
    2. Research Tool: Serves as a model compound for studying serotonin receptor interactions and gastrointestinal pharmacology.
    3. Clinical Implications: Its understanding aids in developing new gastroprokinetic agents with improved efficacy and safety profiles.
    Chemical Identity and Structural Characterization

    Molecular Structure and Nomenclature

    Systematic Nomenclature:Des-4-fluorobenzyl Mosapride is formally designated as 4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide. This nomenclature reflects its core benzamide scaffold substituted with amino, chloro, and ethoxy functional groups, linked to a morpholinylmethyl moiety [5] [8].

    Molecular Formula: C₁₄H₂₀ClN₃O₃Molecular Weight: 313.78 g/molCAS Registry Number: 152013-26-8 [3] [5]

    Structural Features:The compound is characterized by the absence of the 4-fluorobenzyl group present in the parent drug Mosapride (Figure 1). This structural simplification results from oxidative dealkylation metabolism, which cleaves the benzyl moiety attached to the morpholine nitrogen. The morpholine ring remains intact, and the benzamide retains its substitution pattern (4-amino, 5-chloro, 2-ethoxy) [1] [9].

    Table 1: Structural Comparison with Mosapride

    FeatureMosaprideDes-4-fluorobenzyl Mosapride
    Molecular FormulaC₂₁H₂₅ClFN₃O₃C₁₄H₂₀ClN₃O₃
    Molecular Weight421.90 g/mol313.78 g/mol
    Key Group4-Fluorobenzyl on morpholine NH atom on morpholine N

    Physicochemical Properties

    Solubility:Des-4-fluorobenzyl Mosapride exhibits moderate solubility in polar organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO). It demonstrates limited solubility in aqueous solutions at neutral pH but may form soluble salts under acidic conditions. Quantitative nuclear magnetic resonance (qNMR) studies utilize DMSO-d₆ as the preferred solvent due to its ability to fully dissolve the compound without signal interference [2].

    Stability:The metabolite remains stable under standard laboratory storage conditions (-20°C). However, like Mosapride, it may undergo degradation under strong acidic or alkaline conditions. Stability during analytical processing is maintained by adding alkaline reagents to plasma samples, which prevents degradation of labile metabolites [1].

    Crystallography:No crystallographic data (e.g., X-ray diffraction structures) are currently available for Des-4-fluorobenzyl Mosapride in the public domain. Its isolation typically yields amorphous solids, as referenced in purification studies [5].

    Table 2: Physicochemical Profile

    PropertyCharacteristics
    SolubilitySoluble in MeOD, DMSO-d₆, acetonitrile; limited in H₂O
    Thermal StabilityStable at -20°C; susceptible to pH extremes
    Solid FormAmorphous solid

    Spectroscopic Identification

    Nuclear Magnetic Resonance (NMR):¹H NMR (DMSO-d₆, 400 MHz) reveals characteristic signals (Figure 2):

    • Ethoxy group: δ 1.30 ppm (t, J = 7.0 Hz, 3H), 4.10 ppm (q, J = 7.0 Hz, 2H)
    • Benzamide aromatic protons: δ 6.60 ppm (s, 1H, H-3), 7.20 ppm (s, 1H, H-6)
    • Morpholine ring: δ 2.40–2.60 ppm (m, 4H), 3.50–3.70 ppm (m, 4H)
    • Amino group: δ 5.90 ppm (s, 2H, exchangeable) [2] [5]

    ¹³C NMR assignments include the benzamide carbonyl (δ 167.5 ppm), ethoxy carbons (δ 14.2, 63.1 ppm), and morpholine carbons (δ 53.8, 66.5 ppm) [2].

    Mass Spectrometry (MS):Electrospray ionization tandem mass spectrometry (ESI-MS/MS) shows a protonated molecular ion [M+H]⁺ at m/z 314.1. Fragmentation pathways yield key product ions:

    • m/z 198.0: Benzamide cleavage
    • m/z 156.0: Morpholine fragment
    • Chlorine isotope patterns (³⁵Cl/³⁷Cl) at m/z 314.1/316.1 confirm the presence of chlorine [1] [6].

    Infrared Spectroscopy:No experimental IR data was identified in the available literature. Theoretical predictions indicate absorptions for N-H stretch (~3350 cm⁻¹), amide C=O stretch (~1650 cm⁻¹), and aromatic C=C bend (~1600 cm⁻¹).

    Table 3: Key NMR Assignments

    Proton PositionChemical Shift (δ, ppm)MultiplicityIntegration
    OCH₂CH₃1.30Triplet3H
    OCH₂CH₃4.10Quartet2H
    H-3 (aromatic)6.60Singlet1H
    H-6 (aromatic)7.20Singlet1H
    Morpholine2.40–2.60Multiplet4H
    Morpholine3.50–3.70Multiplet4H

    Comparative Analysis with Parent Compound Mosapride

    Metabolic Pathway:Des-4-fluorobenzyl Mosapride (M1) is the primary active metabolite of Mosapride, generated via cytochrome P450 3A4 (CYP3A4)-mediated oxidative dealkylation. This reaction removes the 4-fluorobenzyl group from Mosapride’s morpholine nitrogen, constituting a major Phase I metabolic pathway in rats and humans. Urinary excretion of M1 reaches 7.0–11.0% within 48 hours post-administration, exceeding the 0.1–0.4% excretion of unchanged Mosapride [1] [6].

    Pharmacological Activity:While Mosapride acts as a potent agonist at gastrointestinal 5-HT₄ serotonin receptors, M1 retains comparable affinity for this target but exhibits reduced activity at 5-HT₃ receptors. This selectivity profile may contribute to the overall prokinetic effect while minimizing side effects associated with 5-HT₃ antagonism. In vitro studies confirm M1 as a partial agonist at human 5-HT₄ receptors, though with lower efficacy than serotonin [7] [8].

    Analytical Differentiation:Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) methods resolve Mosapride, M1, and other metabolites (e.g., N-oxide M2) using gradient elution:

    • Chromatography: BEH C₁₈ column (50 × 2.1 mm, 1.7 μm); mobile phase: 0.1% formic acid in water (A) and acetonitrile (B)
    • Retention Times: Mosapride (~1.80 min), M1 (~1.20 min) under optimized conditions [1] [9]
    • Detection: Multiple reaction monitoring (MRM) transitions: m/z 422.2 → 198.0 (Mosapride), m/z 314.1 → 198.0 (M1)

    Table 4: Pharmacological and Analytical Comparison

    ParameterMosaprideDes-4-fluorobenzyl Mosapride
    5-HT₄ Receptor AgonismFull agonistPartial agonist
    5-HT₃ Receptor ActivityAntagonistWeak interaction
    Major MRM Transition422.2 → 198.0314.1 → 198.0
    Major Metabolic RoleParent drugPrimary metabolite

    Synthetic and Isolation Methods:M1 is typically obtained via microbial transformation of Mosapride or chemical synthesis. Purification involves preparative-scale chromatography, yielding compounds with >98% purity as confirmed by UV, MS, and NMR [1] [5]. Deuterated analogs (e.g., Des-4-fluorobenzyl Mosapride-d₅, CAS 1246814-79-8) serve as internal standards in mass spectrometric quantification [4].

    Properties

    CAS Number

    152013-26-8

    Product Name

    Des-4-fluorobenzyl Mosapride

    IUPAC Name

    4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide

    Molecular Formula

    C14H20ClN3O3

    Molecular Weight

    313.78 g/mol

    InChI

    InChI=1S/C14H20ClN3O3/c1-2-20-13-6-12(16)11(15)5-10(13)14(19)18-8-9-7-17-3-4-21-9/h5-6,9,17H,2-4,7-8,16H2,1H3,(H,18,19)

    InChI Key

    HQOQHUQAQLNFOP-UHFFFAOYSA-N

    SMILES

    CCOC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N

    Synonyms

    4-amino-5-chloro-2-ethoxy-N-((2-morpholinyl)methyl)benzamide
    4-amino-5-chloro-2-ethoxy-N-((2-morpholinyl)methyl)benzamide monohydrochloride, (+-)-isomer
    M-1 cpd

    Canonical SMILES

    CCOC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.